molecular formula C27H28FNO6 B11137384 7-Fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137384
M. Wt: 481.5 g/mol
InChI Key: CMHNKXCUMLBKPE-UHFFFAOYSA-N
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Description

7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorine, methoxy, and oxolan-2-yl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and scalability. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets such as enzymes or receptors could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound might be explored for its potential to treat various diseases. Its efficacy, safety, and pharmacokinetics would be evaluated through preclinical and clinical studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-FLUORO-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives.

    Other fluorinated compounds: These might include compounds with similar fluorine substitutions, which could have comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This could confer unique chemical reactivity, biological activity, or material properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H28FNO6

Molecular Weight

481.5 g/mol

IUPAC Name

7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H28FNO6/c1-15(2)14-34-21-8-6-16(11-22(21)32-3)24-23-25(30)19-12-17(28)7-9-20(19)35-26(23)27(31)29(24)13-18-5-4-10-33-18/h6-9,11-12,15,18,24H,4-5,10,13-14H2,1-3H3

InChI Key

CMHNKXCUMLBKPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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